molecular formula C7H6BrClOS B13498424 5-Bromo-2-chloro-3-(methylsulfanyl)phenol

5-Bromo-2-chloro-3-(methylsulfanyl)phenol

Cat. No.: B13498424
M. Wt: 253.54 g/mol
InChI Key: SOSFPBQRQBMYRP-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic and Medicinal Chemistry Research

In modern chemical science, molecules containing halogen atoms and sulfur linkages are of paramount importance. google.com A significant number of pharmaceutical drugs and clinical candidates feature halogenated structures. chemicalbook.com Historically, halogens were incorporated into compounds primarily for their steric effects, using their size to occupy binding sites on biological targets. chemicalbook.com However, their role is now understood to be much more complex, influencing factors like protein-ligand stability through interactions such as halogen bonds. chemicalbook.com The inclusion of fluorine and chlorine, in particular, has become a regular strategy in the development of drugs for a wide range of diseases, including cancer and viral infections. sigmaaldrich.com

Concurrently, aryl sulfides—aromatic compounds containing a sulfur atom linked to an aryl group—are recognized as crucial motifs in biologically active materials and are indispensable in drug discovery. bldpharm.comgoogle.comaobchem.com These structures are found in drugs effective against conditions like asthma and Alzheimer's disease. aobchem.com The development of efficient methods to create carbon-sulfur (C–S) bonds is a significant focus for chemists, though traditional methods often involve the use of foul-smelling and toxic thiols. bldpharm.comaobchem.com This has spurred the development of novel, thiol-free synthesis techniques to access these valuable compounds. aobchem.com The thiol functional group (-SH) itself, found in thiophenols, provides a unique set of properties, enabling compounds to act as antioxidants and metal chelators. nih.gov

Overview of Strategic Importance of Bromo-Chloro-Substituted Phenols

Phenolic compounds that are substituted with both bromine and chlorine atoms represent a strategically important class of chemical intermediates. indiamart.com Their unique arrangement of a hydroxyl group and two different halogen atoms on a benzene (B151609) ring provides distinct physical and chemical properties that are valuable in organic synthesis. indiamart.com The specific positioning of the bromo and chloro groups influences the molecule's reactivity, particularly in substitution reactions, making them versatile starting materials for constructing more complex molecules. indiamart.com

The utility of these compounds is highlighted by their role as key intermediates in the synthesis of high-value products, including pharmaceuticals and agrochemicals. indiamart.com For instance, specific bromo-chloro-substituted phenols are critical precursors for anti-cancer drugs. The industrial and academic interest in these structures is evidenced by patents detailing specific methods for their synthesis, which aim to selectively produce the desired isomer in high purity. aobchem.com Beyond their use as synthetic building blocks, these halogenated phenols have also been investigated for their potential antimicrobial properties. indiamart.com

Rationale for Comprehensive Investigation of 5-Bromo-2-chloro-3-(methylsulfanyl)phenol (B6198574)

The chemical compound this compound presents a compelling subject for detailed scientific investigation due to its unique combination of three key functional groups: a bromo-chloro-substituted phenol (B47542) core and an aryl sulfide (B99878) (specifically, a methylsulfanyl) moiety. This molecular architecture merges the established benefits of its constituent parts, suggesting significant potential in both synthetic and medicinal chemistry.

The bromo-chloro-phenol framework serves as a proven and valuable scaffold in chemical synthesis. The differential reactivity of the bromine and chlorine atoms, combined with the directing effects of the hydroxyl group, offers a platform for selective and controlled chemical modifications. This allows the molecule to be used as a versatile building block for creating a diverse range of more complex derivatives.

The incorporation of the methylsulfanyl group (-SCH₃) introduces the defining feature of an aryl sulfide, a class of compounds well-known for its prevalence in biologically active molecules. google.com This functional group can participate in crucial interactions with biological targets and can be chemically modified, for example, through oxidation to sulfoxides or sulfones, to further tune the compound's properties.

Therefore, this compound is not merely another halogenated phenol; it is a hybrid structure that embodies the strategic advantages of two important classes of chemical compounds. Its comprehensive investigation is warranted to explore its synthetic utility as a novel starting material and to screen it for potential biological activities, leveraging the synergistic effects of its unique functional group combination.

Compound Data

Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific compound is not widely available in public literature. Properties are calculated based on its chemical structure.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₆BrClOS
Molecular Weight 253.55 g/mol
CAS Number Not available
Physical Form Not available
Melting Point Not available
Boiling Point Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrClOS

Molecular Weight

253.54 g/mol

IUPAC Name

5-bromo-2-chloro-3-methylsulfanylphenol

InChI

InChI=1S/C7H6BrClOS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3

InChI Key

SOSFPBQRQBMYRP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1Cl)O)Br

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 5 Bromo 2 Chloro 3 Methylsulfanyl Phenol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-Bromo-2-chloro-3-(methylsulfanyl)phenol (B6198574) suggests several possible synthetic routes. The primary disconnections can be made at the carbon-halogen and carbon-sulfur bonds. A plausible retrosynthetic pathway would involve the sequential introduction of the bromo, chloro, and methylsulfanyl groups onto a phenol (B47542) precursor.

The key disconnections can be visualized as follows:

C-Br bond: The bromine atom can be introduced via electrophilic bromination of a 2-chloro-3-(methylsulfanyl)phenol intermediate. The directing effects of the hydroxyl, chloro, and methylsulfanyl groups will be crucial for achieving the desired regioselectivity.

C-Cl bond: The chlorine atom could be installed through electrophilic chlorination of a 3-(methylsulfanyl)phenol precursor. The hydroxyl and methylsulfanyl groups are both ortho-, para-directing, which would favor chlorination at the 2, 4, or 6 positions.

C-S bond: The methylsulfanyl group can be introduced through various methods, such as the reaction of a suitable precursor with dimethyl disulfide or other methylthiolating agents. An alternative approach involves the conversion of an amino group to a thiol via a Sandmeyer-type reaction, followed by methylation.

Based on this analysis, a forward synthesis could commence from a readily available starting material like 3-aminophenol (B1664112) or 3-nitrophenol.

Precursor Synthesis and Intermediate Derivatization Strategies

The successful synthesis of this compound hinges on the strategic and regioselective introduction of each functional group. This section details the chemical strategies for each key transformation.

Halogenation Chemistry for Selective Bromination and Chlorination

The introduction of bromine and chlorine atoms onto the phenolic ring requires careful consideration of the directing effects of the existing substituents and the choice of halogenating agents.

Chlorination: Starting from 3-(methylsulfanyl)phenol, electrophilic chlorination is a viable strategy. The hydroxyl and methylsulfanyl groups are both activating and ortho-, para-directing. To achieve chlorination at the C2 position, steric hindrance from the adjacent methylsulfanyl group might need to be overcome. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction.

Bromination: Subsequent bromination of 2-chloro-3-(methylsulfanyl)phenol would be directed by the existing functional groups. The hydroxyl group is a strong activating group, directing ortho- and para-. The chloro and methylsulfanyl groups also influence the position of bromination. N-Bromosuccinimide (NBS) or bromine in a non-polar solvent can be employed for monobromination, minimizing the formation of polybrominated byproducts.

ReagentTarget TransformationTypical Conditions
Sulfuryl Chloride (SO₂Cl₂)ChlorinationInert solvent (e.g., CH₂Cl₂), room temperature
N-Chlorosuccinimide (NCS)ChlorinationAcetonitrile, room temperature
Bromine (Br₂)BrominationNon-polar solvent (e.g., CCl₄, CS₂), low temperature
N-Bromosuccinimide (NBS)BrominationCCl₄, radical initiator (e.g., AIBN), reflux

Thiolation and Subsequent Methylsulfanylation Procedures

The introduction of the methylsulfanyl group is a critical step in the synthesis. One potential route involves the use of a diazonium salt intermediate derived from an aminophenol.

Starting with 3-aminophenol, diazotization with sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) at low temperatures yields the corresponding diazonium salt. This intermediate can then undergo a Sandmeyer-type reaction with a sulfur nucleophile, such as potassium ethyl xanthate, to introduce a sulfur-containing functional group. Subsequent hydrolysis and methylation would yield the desired methylsulfanyl group.

Alternatively, direct methylsulfanylation can be achieved using dimethyl disulfide (DMDS) in the presence of a catalyst. This method offers a more direct route to the desired intermediate.

ReagentTarget TransformationTypical Conditions
Sodium Nitrite/HClDiazotization0-5 °C
Potassium Ethyl XanthateThiolationCopper(I) catalyst
Dimethyl Disulfide (DMDS)MethylsulfanylationLewis acid catalyst, inert solvent
Methyl IodideMethylationBase (e.g., K₂CO₃), acetone, reflux

Phenol Formation and Functional Group Interconversions

In a synthetic route starting from 3-nitrophenol, the nitro group must first be reduced to an amino group. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or by using reducing agents like tin(II) chloride in hydrochloric acid.

Once the amino group is in place, it can be converted to the desired functional groups as described in the previous sections. If a precursor with a methoxy (B1213986) group is used instead of a hydroxyl group, a demethylation step would be necessary to yield the final phenol. This can be achieved using strong acids like HBr or Lewis acids such as BBr₃.

Development and Optimization of Multi-Step Synthetic Sequences

Step 1: Diazotization and Thiolation of 3-Aminophenol 3-Aminophenol is converted to a diazonium salt, which is then reacted with a sulfur source to introduce the thiol group.

Step 2: Methylation of 3-Mercaptophenol The resulting 3-mercaptophenol is methylated to give 3-(methylsulfanyl)phenol.

Step 3: Chlorination of 3-(Methylsulfanyl)phenol Selective chlorination at the C2 position is carried out.

Step 4: Bromination of 2-Chloro-3-(methylsulfanyl)phenol Finally, bromination at the C5 position yields the target compound.

Table of Proposed Reaction Sequence and Optimization Parameters:

StepReactionKey Parameters for OptimizationPotential Yield Range
1Diazotization and ThiolationTemperature control during diazotization, choice of sulfur nucleophile, catalyst concentration.60-75%
2MethylationChoice of methylating agent, base, solvent, and reaction temperature.85-95%
3ChlorinationChlorinating agent, solvent polarity, reaction time, and temperature.70-85%
4BrominationBrominating agent, control of stoichiometry to prevent over-bromination, temperature.75-90%

Green Chemistry Approaches and Sustainable Synthetic Protocols

In line with the principles of green chemistry, several aspects of the proposed synthesis can be optimized for sustainability.

Atom Economy: Choosing reactions with high atom economy, such as catalytic processes, can minimize waste.

Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as ionic liquids or supercritical fluids should be explored.

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption.

For instance, the development of solid-supported catalysts for halogenation would simplify product purification and allow for catalyst recycling. Furthermore, exploring enzymatic methods for specific transformations could offer a highly selective and environmentally benign alternative to traditional chemical methods. The direct C-H activation/functionalization of a phenol precursor would be an ideal, though challenging, green synthetic route.

Catalyst Development for Enhanced Efficiency

The efficiency of the synthetic route to this compound would heavily rely on the catalysts employed in the halogenation and methylthiolation steps.

For the halogenation of phenols, catalysts are chosen to enhance both reaction rate and regioselectivity. While phenol itself is highly activated and can be halogenated without a catalyst, controlling the position and extent of halogenation on a substituted phenol often requires a catalytic approach. Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) are commonly used to polarize the halogen molecule, increasing its electrophilicity. mdpi.com

In the context of synthesizing a precursor like 5-bromo-2-chlorophenol, catalyst choice is critical. For chlorination, sulfur-containing catalysts in conjunction with a Lewis acid have been shown to improve para-selectivity. mdpi.com The development of more advanced catalysts, such as supported metal catalysts or organocatalysts, could offer improved yields and selectivities, as well as easier separation and recycling, contributing to a more efficient process.

For the subsequent methylthiolation step, catalyst development would focus on achieving regioselective C-S bond formation. Transition metal catalysts, particularly those based on copper or palladium, are often employed for such cross-coupling reactions. The choice of ligand for the metal center is crucial in tuning the catalyst's activity and selectivity. Research in this area would likely explore various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to optimize the introduction of the methylsulfanyl group at the desired position.

Below is a hypothetical data table illustrating how catalyst screening could be approached for a key reaction step, based on data for analogous transformations.

Table 1: Hypothetical Catalyst Screening for a Key Synthetic Step

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd₂(dba)₃ (2) Xantphos (4) Cs₂CO₃ Toluene 110 65
2 CuI (10) Phen (20) K₃PO₄ DMF 120 72
3 NiCl₂(dppp) (5) - K₂CO₃ Dioxane 100 58
4 Fe(acac)₃ (10) - NaOtBu THF 80 45

Solvent Selection and Waste Minimization in Synthesis

The choice of solvents is a critical aspect of developing a sustainable and efficient synthesis for this compound. Traditional organic solvents often pose environmental and health risks, leading to a growing emphasis on the use of "green" solvents.

In the halogenation of phenols, the polarity of the solvent can significantly influence the outcome of the reaction. Nonpolar solvents may be used to control the reactivity and improve selectivity for mono-halogenation. For the synthesis of precursors, solvents like benzotrifluoride (B45747) have been used as they can facilitate product precipitation and isolation, thereby simplifying the purification process and reducing solvent waste. google.com

For subsequent cross-coupling reactions to introduce the methylsulfanyl group, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are common choices. However, these solvents can be difficult to remove and recycle. The development of synthetic routes in greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents is an active area of research. These alternative media can offer advantages in terms of reduced toxicity, improved catalyst stability and recyclability, and simplified product separation.

Waste minimization is a key principle of green chemistry and would be a central consideration in the route optimization for this compound. Strategies to minimize waste include:

Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product.

Catalyst Recycling: Employing heterogeneous or immobilized catalysts that can be easily recovered and reused.

Solvent Reduction and Recycling: Minimizing the volume of solvent used and implementing procedures for its recovery and purification for reuse.

Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates, which reduces solvent use and waste from purification steps.

The following table provides a comparative overview of conventional and greener solvents that could be considered for the synthesis.

Table 2: Comparison of Potential Solvents for Synthesis

Solvent Class Properties Green Chemistry Considerations
Dichloromethane Halogenated Volatile, effective for many organic reactions Toxic, suspected carcinogen, environmentally persistent
Toluene Aromatic Hydrocarbon Good solvent for nonpolar compounds Volatile organic compound (VOC), toxic
Dimethylformamide (DMF) Polar Aprotic High boiling point, good for polar reactions Toxic, difficult to remove and recycle
Cyclopentyl methyl ether (CPME) Ether Higher boiling point and lower peroxide formation than THF Considered a greener alternative to other ethers
2-Methyltetrahydrofuran (2-MeTHF) Ether Derived from renewable resources Greener alternative to THF, lower miscibility with water
Water Aqueous Non-toxic, non-flammable, inexpensive Limited solubility of many organic compounds
Ionic Liquids Salt Low volatility, tunable properties Can be designed to be biodegradable, but some are toxic

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Chloro 3 Methylsulfanyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the cornerstone for determining the precise structure of an organic compound. For 5-Bromo-2-chloro-3-(methylsulfanyl)phenol (B6198574), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to assign all proton and carbon signals unequivocally.

Two-dimensional NMR techniques are critical for establishing connectivity and spatial relationships between atoms in a molecule.

Correlated Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings. For the aromatic region of this compound, COSY would show correlations between the two adjacent aromatic protons, confirming their positions relative to each other on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the two aromatic CH groups and the methyl group of the methylsulfanyl moiety by correlating them to their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity. This would be particularly useful to confirm the spatial relationship between the methylsulfanyl group's protons and the adjacent aromatic proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations
H4 7.0 - 7.5 C4: 120 - 130 C2, C3, C5, C6 H6, OH
H6 7.0 - 7.5 C6: 115 - 125 C1, C2, C4, C5 H4, OH
OH 5.0 - 6.0 - C1, C2, C6 H6
S-CH₃ 2.4 - 2.6 S-CH₃: 15 - 20 C3, S-C H4
C1 - 150 - 160 - -
C2 - 115 - 125 - -
C3 - 135 - 145 - -
C5 - 110 - 120 - -
Note:phenol (B47542)

Solid-State NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid phase. While solution NMR averages out anisotropic interactions, ssNMR, often using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can reveal details about the molecular arrangement in a crystalline lattice. For substituted phenols, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and to determine the conformation of the molecule in the solid state. dtic.milrsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The aromatic C=C stretching vibrations would result in absorptions in the 1450-1600 cm⁻¹ region. C-O stretching of the phenol would be observed around 1200 cm⁻¹. The presence of the halogen substituents would give rise to absorptions in the fingerprint region below 1000 cm⁻¹ (C-Cl stretch typically ~700-800 cm⁻¹, C-Br stretch ~500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong Raman signals. The S-CH₃ and C-S stretching vibrations would also be observable. The combination of IR and Raman data provides a more complete picture of the vibrational framework of the molecule. researchgate.netresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3200 - 3600 (broad)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H (S-CH₃) Stretching 2850 - 2960
Aromatic C=C Stretching 1450 - 1600
C-O Stretching ~1200
C-Cl Stretching ~700 - 800

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₇H₆BrClOS), the presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum. The exact mass of the monoisotopic molecular ion [M]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence. nih.gov

Table 3: Theoretical Isotopic Distribution for the Molecular Ion of C₇H₆BrClOS

Isotope Combination Theoretical m/z Relative Abundance (%)
C₇H₆⁷⁹Br³⁵ClOS 267.9062 100.0
C₇H₆⁸¹Br³⁵ClOS 269.9042 97.7
C₇H₆⁷⁹Br³⁷ClOS 269.9033 32.5

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation by collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl group (•CH₃) from the methylsulfanyl moiety, loss of the entire methylsulfanyl group (•SCH₃), or cleavage of the halogen atoms. The fragmentation pattern would help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

Detailed experimental data from X-ray crystallography for this compound is not currently available in public crystallographic databases or scientific literature. The following sections are therefore presented as a prospective outline of the analysis that would be conducted once such data is obtained.

A prospective data table for intermolecular interactions would be structured as follows:

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Symmetry Operation
Hypothetical Data
O-H···Oe.g., 0.85e.g., 1.95e.g., 2.80e.g., 170e.g., 1-x, y, 1/2-z
C-H···Cle.g., 0.96e.g., 2.80e.g., 3.75e.g., 165e.g., x, 1+y, z

The solid-state conformation of this compound would be defined by key torsion angles, particularly concerning the orientation of the hydroxyl and methylsulfanyl groups relative to the phenyl ring. X-ray diffraction data would provide precise values for these angles. For instance, the torsion angle describing the orientation of the S-methyl group (C-C-S-C) would reveal whether the methyl group is positioned in or out of the plane of the aromatic ring. This conformation is influenced by a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

A table summarizing key conformational parameters would include:

Torsion AngleValue (°)
Hypothetical Data
C(2)-C(3)-S-C(methyl)e.g., 85.4
C(4)-C(3)-S-C(methyl)e.g., -94.6
C(2)-C(1)-O-He.g., 5.2

Without experimental data, any further discussion remains speculative. The scientific community awaits the synthesis of suitable single crystals and subsequent X-ray diffraction analysis to fully elucidate the rich structural chemistry of this compound.

Theoretical and Computational Investigations of 5 Bromo 2 Chloro 3 Methylsulfanyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict a wide array of properties, from the three-dimensional arrangement of atoms to the distribution of electrons, which in turn dictates the molecule's chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that can provide accurate predictions of molecular geometries and electronic properties. For 5-Bromo-2-chloro-3-(methylsulfanyl)phenol (B6198574), a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step in its computational analysis. nih.gov

The optimization of the molecular geometry would reveal key structural parameters. Based on studies of bromophenols and chlorophenols, it is expected that the substituents (Br, Cl, OH, and SCH₃) will cause some distortion of the benzene (B151609) ring from perfect planarity. nih.gov The C-Br and C-Cl bond lengths would be influenced by their positions on the ring and their interaction with adjacent groups. The presence of the ortho-chloro substituent relative to the hydroxyl group is expected to influence the O-H bond length and its orientation due to potential intramolecular interactions. researchgate.net

Predicted ParameterExpected Value/TrendBasis of Prediction
C-Br Bond Length~1.89 - 1.91 ÅTypical C(sp²)-Br bond lengths from DFT studies on bromophenols. nih.gov
C-Cl Bond Length~1.73 - 1.75 ÅTypical C(sp²)-Cl bond lengths from DFT studies on chlorophenols. researchgate.net
O-H Bond LengthSlightly elongatedInfluence of ortho-chloro substituent may lead to weak intramolecular hydrogen bonding. researchgate.net
Dipole MomentSignificantVector sum of individual bond dipoles from OH, Cl, Br, and SCH₃ groups.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the electron-rich oxygen and sulfur atoms. The LUMO, conversely, would likely be distributed across the aromatic system, with significant contributions from the regions near the electronegative bromine and chlorine atoms.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These global reactivity descriptors provide a quantitative measure of the molecule's chemical behavior.

Reactivity DescriptorFormulaPredicted Significance for the Compound
Ionization Potential (I)I ≈ -EHOMOIndicates the energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOIndicates the energy released upon gaining an electron.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness.
Electrophilicity Index (ω)ω = (μ²) / (2η) where μ is chemical potentialQuantifies the electrophilic character of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes

While the phenol ring itself is rigid, the hydroxyl and methylsulfanyl groups have rotational freedom. Molecular Dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. An MD simulation would model the movement of the atoms over time, providing insight into the preferred orientations of the -OH and -SCH₃ groups and the energy barriers between different conformations. These simulations are particularly useful for understanding how the molecule might behave in a solution or when interacting with other molecules. The results would reveal the most stable conformers and the dynamics of their interconversion.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for the identification and characterization of a compound. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*).

Furthermore, the calculation of vibrational frequencies using DFT can generate a theoretical infrared (IR) and Raman spectrum. The predicted frequencies can be correlated with specific vibrational modes of the molecule, such as the O-H stretch, C-H stretches of the aromatic ring, and vibrations associated with the C-Br, C-Cl, and C-S bonds. For example, studies on bromophenols have shown a red shift in the O-H stretching frequency with an increasing number of bromine substitutions. nih.gov A similar analysis for this compound would aid in the interpretation of experimental spectra.

In Silico Mechanistic Studies of Proposed Reactions

Theoretical calculations can be used to explore the potential reaction mechanisms involving this compound. For instance, the reactivity of the phenolic hydroxyl group, such as its propensity for deprotonation or its role as a radical scavenger, can be investigated. Computational studies on substituted thiophenols have extensively analyzed S-H bond dissociation energies, which are relevant to antioxidant activity. rsc.orgresearchgate.netresearchgate.net A similar approach could be applied to the O-H bond of the title compound to assess its antioxidant potential.

By mapping the potential energy surface for a proposed reaction, transition states can be located, and activation energies can be calculated. This would provide a detailed, atomistic understanding of the reaction pathway, indicating which sites on the molecule are most susceptible to electrophilic or nucleophilic attack and predicting the likely products of a given reaction.

Mechanistic Studies of Chemical Transformations Involving 5 Bromo 2 Chloro 3 Methylsulfanyl Phenol

Investigation of Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The regioselectivity and rate of these reactions are dictated by the electronic effects of the substituents already present on the ring. In 5-Bromo-2-chloro-3-(methylsulfanyl)phenol (B6198574), the hydroxyl (-OH), chloro (-Cl), bromo (-Br), and methylsulfanyl (-SCH3) groups collectively influence the susceptibility of the aromatic ring to electrophilic attack.

The hydroxyl group is a powerful activating group and is ortho, para-directing due to its strong +M (mesomeric) effect. The chloro and bromo groups are deactivating due to their -I (inductive) effect, but they are also ortho, para-directing because of their +M effect. The methylsulfanyl group is also an activating, ortho, para-director. The positions on the aromatic ring are numbered starting from the carbon bearing the hydroxyl group as C1. Therefore, the available positions for substitution are C4 and C6.

Considering the directing effects, the hydroxyl group strongly activates the ortho (C2 and C6) and para (C4) positions. The chloro group at C2 directs to its ortho (C3) and para (C6) positions. The bromo group at C5 directs to its ortho (C4 and C6) and para (C2) positions. The methylsulfanyl group at C3 directs to its ortho (C2 and C4) and para (C6) positions. The confluence of these directing effects suggests that the most likely positions for electrophilic attack are C4 and C6. The steric hindrance from the adjacent bulky groups would also play a role in determining the final product distribution.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Inductive Effect (-I/+I) Mesomeric Effect (-M/+M) Overall Effect Directing Preference
-OH -I +M Activating ortho, para
-Cl -I +M Deactivating ortho, para
-Br -I +M Deactivating ortho, para
-SCH3 -I +M Activating ortho, para

Nucleophilic Aromatic Substitution Reactions at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this compound, the carbon atoms attached to the chlorine and bromine atoms are potential sites for nucleophilic attack.

The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. While the hydroxyl and methylsulfanyl groups are generally activating for electrophilic substitution, their electron-donating nature does not favor the formation of the negatively charged Meisenheimer complex, thus disfavoring SNAr.

However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles, SNAr reactions can occur even on unactivated aryl halides. libretexts.org Between the two halogens, the C-Cl bond is stronger than the C-Br bond, making the bromo group a better leaving group. Therefore, nucleophilic substitution is more likely to occur at the C5 position (bearing the bromine) than at the C2 position (bearing the chlorine).

Table 2: Relative Reactivity of Aryl Halides in Nucleophilic Aromatic Substitution

Leaving Group (Halogen) Carbon-Halogen Bond Dissociation Energy (kJ/mol) Relative Reactivity
-F ~544 Lowest
-Cl ~406 Moderate
-Br ~347 High
-I ~280 Highest

Note: Data is generalized for aryl halides.

Role of the Methylsulfanyl Group in Directed Reactivity

The methylsulfanyl (-SCH3) group plays a significant role in modulating the reactivity of the aromatic ring. It possesses a dual electronic nature: a weak -I effect due to the electronegativity of the sulfur atom and a notable +M effect owing to the lone pairs of electrons on the sulfur that can be delocalized into the aromatic π-system.

In the context of electrophilic aromatic substitution, the +M effect of the methylsulfanyl group dominates, leading to an increase in electron density at the ortho and para positions relative to its point of attachment. This activating and directing influence reinforces the directing effects of the hydroxyl group, further enhancing the reactivity of the C4 and C6 positions towards electrophiles.

Conversely, in nucleophilic aromatic substitution, the electron-donating nature of the methylsulfanyl group would destabilize the Meisenheimer intermediate, thereby retarding the rate of reaction. Its presence, therefore, makes the aromatic ring less susceptible to nucleophilic attack compared to an unsubstituted or electron-deficient aromatic system.

Radical Reaction Pathways and Their Inhibition/Promotion

Radical reactions involving aryl halides can be initiated by various means, including photolysis, radiolysis, or the use of radical initiators. The carbon-halogen bonds in this compound can undergo homolytic cleavage to generate aryl radicals. The C-Br bond, being weaker than the C-Cl bond, is more susceptible to homolytic cleavage. The resulting aryl radical can then participate in a variety of radical chain reactions.

The phenolic hydroxyl group can act as a radical scavenger. Phenols are well-known antioxidants because the hydrogen atom of the hydroxyl group can be readily abstracted by a radical to form a relatively stable phenoxy radical. This phenoxy radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This ability to trap radicals can inhibit or terminate radical chain reactions. Therefore, the presence of the hydroxyl group in this compound would likely confer some degree of stability against radical-mediated degradation.

Catalytic Conversions and Reaction Kinetics

The halogen substituents on the aromatic ring of this compound serve as versatile handles for various catalytic cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds.

Given the higher reactivity of aryl bromides compared to aryl chlorides in oxidative addition to palladium(0) catalysts, selective cross-coupling at the C-Br bond is expected to be more facile. The kinetics of these reactions are complex and depend on several factors, including the nature of the catalyst, the solvent, the temperature, and the electronic and steric properties of the substrates. The rate-determining step is often the oxidative addition of the aryl halide to the metal center.

Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Halides

Reaction Catalyst Base Solvent Typical Substrate
Suzuki Coupling Pd(PPh3)4, Pd(OAc)2 Na2CO3, K3PO4 Toluene, Dioxane Aryl-Br, Aryl-Cl
Heck Coupling Pd(OAc)2, PdCl2 Et3N, K2CO3 DMF, Acetonitrile Aryl-Br, Aryl-I
Sonogashira Coupling Pd(PPh3)4/CuI Et3N, Piperidine THF, Toluene Aryl-Br, Aryl-I

Note: These are general conditions and may need optimization for a specific substrate.

The kinetics of such catalytic transformations would be influenced by the other substituents on the ring. The electron-donating hydroxyl and methylsulfanyl groups might increase the electron density on the aromatic ring, potentially slowing down the oxidative addition step. Conversely, the steric hindrance around the chloro group might necessitate the use of more sophisticated catalyst systems with bulky phosphine (B1218219) ligands to achieve efficient coupling at that position.

Exploration of Chemical Reactivity and Derivatization Strategies for 5 Bromo 2 Chloro 3 Methylsulfanyl Phenol

Functionalization of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group provides a primary site for derivatization. Standard reactions can be employed to convert the hydroxyl group into ethers and esters, or it can participate in more complex coupling reactions.

The conversion of the phenolic hydroxyl group into an ether or ester is a fundamental transformation. Etherification is typically achieved via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide intermediate. This nucleophilic phenoxide then displaces a halide from an alkyl halide to form the corresponding aryl ether.

Esterification can be readily accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction.

Table 1: Representative Etherification and Esterification Reactions

Reaction TypeReagentsProduct Type
EtherificationAlkyl Halide (e.g., CH₃I, CH₃CH₂Br), Base (e.g., K₂CO₃, NaH)Aryl Ether
EsterificationAcyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Aryl Ester
EsterificationAcid Anhydride (e.g., (CH₃CO)₂O), Base (e.g., Pyridine)Aryl Ester

The Mitsunobu reaction offers a mild and efficient method for converting alcohols, including phenols, into a variety of other functional groups, such as esters and ethers. organic-chemistry.org This reaction typically involves a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The phosphine and azodicarboxylate activate the hydroxyl group, allowing it to be displaced by a nucleophile. organic-chemistry.org For the derivatization of 5-Bromo-2-chloro-3-(methylsulfanyl)phenol (B6198574), a carboxylic acid could be used as the nucleophile to form an ester, or an alcohol could be used to form an ether. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at a secondary alcohol center, although this is not relevant for an achiral phenol. organic-chemistry.orgnih.gov

Table 2: Mitsunobu Reaction Parameters

ComponentExample ReagentsRole
PhosphineTriphenylphosphine (PPh₃)Activates the azodicarboxylate
AzodicarboxylateDIAD, DEADActivates the hydroxyl group
NucleophileCarboxylic Acid (R-COOH), Alcohol (R-OH)Forms the final ester or ether product

Transformation of Halogen Substituents via Cross-Coupling Reactions

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring is a significant feature of this compound. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization, where the bromine atom can be targeted for substitution while leaving the chlorine atom intact. Subsequent modification at the chlorine position can then be achieved under more forcing reaction conditions if desired.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.com

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is widely used due to the stability and low toxicity of the boron reagents. nih.gov

Sonogashira Coupling : This method is used to form a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne. libretexts.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org

Heck Reaction : The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.org

Stille Coupling : This reaction involves the coupling of the aryl halide with an organotin compound (organostannane). wikipedia.org While versatile, the toxicity of the organotin reagents is a significant drawback. wikipedia.org

Table 3: Common Palladium-Catalyzed C-C Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst SystemBond Formed
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)₂)Pd(0) complex + BaseAryl-Aryl, Aryl-Alkyl
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) complex + Cu(I) + BaseAryl-Alkynyl
HeckAlkene (R-CH=CH₂)Pd(0) complex + BaseAryl-Alkenyl
StilleOrganostannane (R-SnR'₃)Pd(0) complexAryl-Aryl, Aryl-Alkenyl

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.org

Amination : This reaction couples the aryl halide with a primary or secondary amine to form an arylamine. organic-chemistry.org The development of various generations of phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.org

Etherification : A variation of the Buchwald-Hartwig amination allows for the coupling of aryl halides with alcohols or phenols to form aryl ethers. This is particularly useful for the synthesis of diaryl ethers, which can be challenging to prepare using traditional methods like the Williamson ether synthesis. organic-chemistry.org

Table 4: Buchwald-Hartwig Cross-Coupling Reactions

Reaction TypeCoupling PartnerProduct Type
AminationPrimary or Secondary Amine (R-NH₂ or R₂NH)Arylamine
EtherificationAlcohol or Phenol (R-OH)Aryl Ether

Oxidation and Reduction Chemistry of the Methylsulfanyl Moiety

The methylsulfanyl (-SMe) group is susceptible to oxidation and can be converted into a methylsulfinyl (-S(O)Me) or a methylsulfonyl (-S(O)₂Me) group. These transformations significantly alter the electronic properties of the molecule, as the sulfoxide (B87167) and sulfone groups are strongly electron-withdrawing.

The oxidation can be achieved using various oxidizing agents. Mild oxidants, such as sodium periodate (B1199274) or a single equivalent of hydrogen peroxide, can selectively oxidize the sulfide (B99878) to the sulfoxide. Stronger oxidizing agents, like meta-chloroperoxybenzoic acid (m-CPBA) or excess hydrogen peroxide, will typically lead to the formation of the sulfone. researchgate.net

Conversely, reduction of the sulfoxide or sulfone back to the sulfide is possible, though less common. A more drastic reduction, known as desulfurization, can be accomplished using reagents like Raney Nickel, which would cleave the C-S bond and replace the entire methylsulfanyl group with a hydrogen atom.

Table 5: Oxidation States of the Sulfur Moiety

Starting GroupReagent(s)Product Group
Methylsulfanyl (-SMe)H₂O₂, NaIO₄ (controlled)Methylsulfinyl (-S(O)Me)
Methylsulfanyl (-SMe)m-CPBA, excess H₂O₂Methylsulfonyl (-S(O)₂Me)
Methylsulfanyl (-SMe)Raney NickelHydrogen (-H)

Regioselective Derivatization at Unsubstituted Aromatic Positions

The aromatic ring of this compound possesses two unsubstituted carbon atoms, which are potential sites for electrophilic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations. The hydroxyl group is a powerful activating group and an ortho-, para-director. The chloro and bromo groups are deactivating yet ortho-, para-directing. The methylsulfanyl group is also generally considered an ortho-, para-director.

The combined influence of these groups suggests that electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating hydroxyl group. However, the steric hindrance imposed by the adjacent chloro and methylsulfanyl groups, as well as the deactivating nature of the halogens, modulates this reactivity.

Detailed studies on the regioselective functionalization of analogous substituted phenols provide insights into the likely outcomes of such reactions with this compound. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are anticipated to proceed selectively at the carbon-bromine bond over the more robust carbon-chlorine bond. This difference in reactivity allows for the regioselective introduction of aryl, heteroaryl, or alkyl groups at the 5-position.

Below is a table summarizing the anticipated regioselective derivatization reactions at the unsubstituted positions of this compound, based on established principles of aromatic chemistry.

Reaction TypeReagents and ConditionsExpected Major Product(s)Rationale
Nitration HNO₃, H₂SO₄6-Nitro-5-bromo-2-chloro-3-(methylsulfanyl)phenolThe hydroxyl group is a strong ortho-, para-director, and the position para to it is blocked. The position ortho to the hydroxyl (C6) is sterically less hindered than the other ortho position (C2).
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃6-Bromo-5-bromo-2-chloro-3-(methylsulfanyl)phenol or 6-Chloro-5-bromo-2-chloro-3-(methylsulfanyl)phenolSimilar to nitration, the directing effect of the hydroxyl group favors substitution at the C6 position.
Friedel-Crafts Acylation RCOCl, AlCl₃6-Acyl-5-bromo-2-chloro-3-(methylsulfanyl)phenolThe bulky acyl group will preferentially add to the less sterically hindered position ortho to the activating hydroxyl group.
Formylation e.g., Vilsmeier-Haack reaction (POCl₃, DMF)6-Formyl-5-bromo-2-chloro-3-(methylsulfanyl)phenolA common method for introducing an aldehyde group onto an activated aromatic ring, expected to be directed by the hydroxyl group.

Design and Synthesis of Advanced Molecular Architectures Incorporating the Phenol Core

The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of more complex and potentially bioactive molecules. The ability to selectively functionalize the phenolic hydroxyl group, the carbon-bromine bond, and the unsubstituted aromatic positions opens up a vast chemical space for the creation of novel derivatives.

One key strategy involves leveraging the differential reactivity of the halogen substituents. As previously mentioned, palladium-catalyzed cross-coupling reactions can be employed to selectively replace the bromine atom. This allows for the introduction of a wide array of substituents, effectively using the bromo group as a synthetic handle. Subsequent modifications could then target the chloro group under more forcing reaction conditions, or focus on derivatization of the hydroxyl or methylsulfanyl moieties.

Furthermore, the phenolic hydroxyl group itself is a prime site for derivatization. It can be readily converted into ethers, esters, or other functional groups, which can profoundly alter the molecule's physical and biological properties. For example, etherification could be used to link the phenol to other molecular fragments, building larger and more complex structures.

The following table outlines synthetic strategies for incorporating the this compound core into advanced molecular architectures.

Synthetic StrategyKey ReactionsPotential Molecular Architectures
Sequential Cross-Coupling 1. Suzuki/Stille/Heck coupling at the C-Br bond. 2. Subsequent coupling at the C-Cl bond under different conditions.Biaryl and polyaryl systems with defined connectivity. Heterocyclic-aromatic hybrid structures.
Derivatization of the Hydroxyl Group Williamson ether synthesis, esterification, Mitsunobu reaction.Aryl ethers, esters with diverse functionalities, molecules with linker units for conjugation.
Modification of the Methylsulfanyl Group Oxidation to sulfoxide or sulfone.Derivatives with altered electronic properties and potential for new biological activities.
Multi-step Synthesis Involving Ring Functionalization Combination of electrophilic aromatic substitution and subsequent modification of the introduced group.Highly substituted and functionalized phenolic compounds with tailored properties.

The systematic application of these derivatization strategies enables the construction of a library of compounds based on the this compound scaffold. Such a library would be invaluable for structure-activity relationship (SAR) studies in various fields, including medicinal chemistry and materials science. The precise control over the substitution pattern afforded by this versatile building block allows for the fine-tuning of molecular properties to achieve desired functions.

Absence of Publicly Available Research Data for this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research studies detailing the molecular interactions or biological target engagement of the chemical compound This compound were identified. Consequently, the generation of a detailed article adhering to the requested outline on its in vitro enzyme inhibition, receptor binding, molecular docking, structure-activity relationships, and cellular response mechanisms is not possible at this time.

The lack of available data prevents a scientifically accurate and informative discussion on the following topics for this specific compound:

Molecular Interactions and Biological Target Engagement Studies of 5 Bromo 2 Chloro 3 Methylsulfanyl Phenol Non Clinical Focus

Mechanistic Investigations of Cellular Responses:There are no in vitro studies in the public domain investigating the effect of this compound on cellular pathways, apoptosis, or other cellular responses.

It is important to note that while research exists on other brominated and chlorinated phenolic compounds, the strict focus on 5-Bromo-2-chloro-3-(methylsulfanyl)phenol (B6198574) as per the instructions, combined with the absence of specific data, makes the creation of the requested scientific article impossible without resorting to speculation or irrelevant information.

Environmental Degradation Pathways and Metabolite Profiling of 5 Bromo 2 Chloro 3 Methylsulfanyl Phenol

Photolytic and Hydrolytic Stability under Environmental Conditions

The environmental persistence of a chemical compound is significantly influenced by its stability towards photolysis (degradation by light) and hydrolysis (reaction with water). For 5-Bromo-2-chloro-3-(methylsulfanyl)phenol (B6198574), its stability is predicted to be governed by the interplay of its constituent functional groups: the phenolic ring, the halogen (bromine and chlorine) substituents, and the methylsulfanyl group.

Photolytic Stability:

The phenolic aromatic ring is susceptible to photodegradation through direct photolysis, where the compound absorbs ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent bond cleavage. The presence of halogen atoms on the aromatic ring can influence the rate of photolysis. Generally, the carbon-halogen bond can be cleaved by UV radiation, with the ease of cleavage often following the order C-I > C-Br > C-Cl > C-F. This suggests that the carbon-bromo bond in this compound might be more susceptible to photolytic cleavage than the carbon-chloro bond.

Indirect photolysis can also occur, where other substances in the environment, such as humic acids or nitrates, absorb light and produce reactive species like hydroxyl radicals (•OH) that can then attack the phenol (B47542) ring, leading to its degradation. The methylsulfanyl group (-SCH₃) can also be a target for photo-oxidation.

Hydrolytic Stability:

Phenols are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The C-Br and C-Cl bonds on the aromatic ring are also relatively resistant to hydrolysis unless activated by other functional groups or extreme pH conditions. Therefore, this compound is expected to exhibit significant hydrolytic stability.

Table 1: Predicted Stability of this compound under Environmental Conditions

Degradation ProcessPredicted StabilityRationale based on Analogous Compounds
Direct Photolysis Moderately SusceptiblePhenolic compounds can absorb UV light, and the C-Br bond is known to be susceptible to photolytic cleavage.
Indirect Photolysis SusceptibleAttack by photochemically generated reactive oxygen species is a common degradation pathway for phenols in sunlit surface waters.
Hydrolysis HighAryl halides and phenols are generally resistant to hydrolysis under typical environmental pH conditions.

Microbial Degradation and Biotransformation Pathways

The microbial degradation of halogenated aromatic compounds is a key process in their environmental removal. Based on studies of chlorophenols and bromophenols, several biotransformation pathways can be hypothesized for this compound. nih.gov

Aerobic Degradation:

Under aerobic conditions, the initial step in the degradation of halogenated phenols often involves the hydroxylation of the aromatic ring by mono- or dioxygenase enzymes, leading to the formation of a catechol or a substituted catechol. This is typically followed by reductive dehalogenation, where the bromine and chlorine atoms are removed. The resulting catechol intermediate can then undergo ring cleavage, either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways. nih.gov

Another potential initial step is the oxidation of the methylsulfanyl group to a sulfoxide (B87167) and then to a sulfone. These more oxidized forms may be more water-soluble and potentially more amenable to further degradation.

Anaerobic Degradation:

Under anaerobic conditions, reductive dehalogenation is often the primary initial step in the degradation of halogenated phenols. Microorganisms can sequentially remove the halogen substituents, with bromine often being removed more readily than chlorine. This would lead to the formation of 2-chloro-3-(methylsulfanyl)phenol and 5-bromo-3-(methylsulfanyl)phenol, and subsequently 3-(methylsulfanyl)phenol. Once dehalogenated, the resulting phenolic compound can be further degraded, often through ring reduction and cleavage.

Table 2: Hypothesized Microbial Degradation Pathways for this compound

ConditionInitial Step(s)Key IntermediatesSubsequent Steps
Aerobic Hydroxylation, Reductive Dehalogenation, Methylsulfanyl OxidationHalogenated catechols, Catechol, Sulfoxide/Sulfone derivativesAromatic ring cleavage (ortho or meta)
Anaerobic Reductive Dehalogenation2-chloro-3-(methylsulfanyl)phenol, 5-bromo-3-(methylsulfanyl)phenol, 3-(methylsulfanyl)phenolPhenolic ring reduction and cleavage

Identification and Characterization of Environmental Metabolites

Based on the hypothesized degradation pathways, a number of environmental metabolites of this compound can be predicted. The identification and characterization of these metabolites are crucial for a complete understanding of the environmental fate and potential toxicity of the parent compound.

Potential Metabolites from Photodegradation:

Dehalogenated phenols: Photolytic cleavage of the C-Br and C-Cl bonds would lead to the formation of 2-chloro-3-(methylsulfanyl)phenol, 5-bromo-3-(methylsulfanyl)phenol, and 3-(methylsulfanyl)phenol.

Hydroxylated derivatives: Attack by hydroxyl radicals can lead to the formation of various hydroxylated and dihydroxylated derivatives.

Potential Metabolites from Microbial Degradation:

Dehalogenated phenols: As in photolysis, microbial reductive dehalogenation would produce 2-chloro-3-(methylsulfanyl)phenol, 5-bromo-3-(methylsulfanyl)phenol, and 3-(methylsulfanyl)phenol.

Catechols: Hydroxylation of the aromatic ring would lead to the formation of brominated and/or chlorinated catechols, such as 5-bromo-2-chloro-3-(methylsulfanyl)catechol.

Ring-cleavage products: Subsequent to catechol formation, ortho- or meta-cleavage would result in muconic acid or semialdehyde derivatives, respectively. nih.gov

Sulfur-oxidized metabolites: Oxidation of the methylsulfanyl group would yield 5-bromo-2-chloro-3-(methylsulfinyl)phenol and 5-bromo-2-chloro-3-(methylsulfonyl)phenol.

Table 3: Predicted Environmental Metabolites of this compound

Metabolite ClassSpecific ExamplesFormation Pathway
Dehalogenated Phenols 2-chloro-3-(methylsulfanyl)phenol, 5-bromo-3-(methylsulfanyl)phenol, 3-(methylsulfanyl)phenolPhotolysis, Microbial Reductive Dehalogenation
Catechols 5-bromo-2-chloro-3-(methylsulfanyl)catecholMicrobial Hydroxylation
Ring-Cleavage Products Halogenated muconic acids or semialdehydesMicrobial Ring Cleavage
Sulfur-Oxidized Derivatives 5-bromo-2-chloro-3-(methylsulfinyl)phenol, 5-bromo-2-chloro-3-(methylsulfonyl)phenolMicrobial or Photochemical Oxidation

Assessment of Environmental Persistence and Mobility in Abiotic Systems

The environmental persistence and mobility of this compound in abiotic systems like soil and water are critical factors in determining its potential for long-range transport and contamination of environmental compartments.

Persistence:

Halogenated organic compounds are generally more persistent in the environment than their non-halogenated counterparts. mdpi.comresearchgate.net The presence of both bromine and chlorine on the phenol ring of this compound likely increases its resistance to degradation, thus increasing its environmental persistence. mdpi.comnih.gov The persistence will be influenced by environmental conditions such as sunlight intensity, temperature, pH, and the presence of microbial populations capable of its degradation.

Mobility:

The mobility of a compound in soil and water is largely determined by its water solubility and its tendency to sorb to soil organic matter and sediments. The octanol-water partition coefficient (Kow) is often used as a predictor of a compound's lipophilicity and sorption potential. Phenolic compounds have a range of solubilities, and the presence of halogens can decrease water solubility and increase the Kow, leading to greater sorption to soil and sediment.

Table 4: Predicted Environmental Persistence and Mobility of this compound

ParameterPredicted LevelFactors Influencing the Prediction
Persistence HighPresence of two halogen substituents on the aromatic ring, which generally increases resistance to degradation. mdpi.comresearchgate.net
Mobility in Soil Low to ModerateExpected to sorb to soil organic matter due to the hydrophobic nature of the halogenated aromatic ring.
Mobility in Water ModerateLimited by its presumed moderate water solubility and potential for sorption to suspended particles and sediments.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Chloro 3 Methylsulfanyl Phenol

Development of Novel Synthetic Methodologies for Related Scaffolds

The synthesis of polysubstituted phenols like 5-Bromo-2-chloro-3-(methylsulfanyl)phenol (B6198574) often presents significant challenges in achieving high regioselectivity and yield. Future research will likely focus on developing more efficient and selective synthetic routes. A key area of exploration will be the late-stage functionalization of simpler phenol (B47542) precursors, allowing for the precise introduction of bromo, chloro, and methylsulfanyl groups.

Transition-metal-catalyzed cross-coupling reactions are a promising avenue. acs.orgnih.gov For instance, the development of novel palladium or copper-based catalytic systems could facilitate the direct and controlled introduction of the methylsulfanyl group onto a pre-halogenated phenol ring. Furthermore, exploring C-H activation strategies could provide a more atom-economical approach to synthesizing related scaffolds, minimizing the need for pre-functionalized starting materials. The development of such methodologies would not only be beneficial for the synthesis of this compound but also for a wide range of other structurally similar compounds with potential applications in medicinal chemistry and material science.

Potential Synthetic StrategyKey AdvantagesRelevant Catalyst Systems
Late-Stage FunctionalizationHigh precision and control over substitution patternsPalladium, Copper, Nickel complexes
C-H ActivationHigh atom economy, reduced wasteRhodium, Iridium catalysts
Flow ChemistryImproved safety, scalability, and reaction controlContinuous flow reactors with immobilized catalysts

Application in Advanced Materials Science

The unique combination of a phenol, a bromine atom, a chlorine atom, and a methylsulfanyl group in this compound makes it an intriguing candidate for applications in advanced materials science. The phenolic hydroxyl group can serve as a reactive handle for polymerization reactions, potentially leading to the creation of novel polymers with tailored properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics.

The presence of heavy atoms like bromine and chlorine could impart useful properties to these polymers, such as increased refractive index or enhanced X-ray absorption. Furthermore, the methylsulfanyl group can be oxidized to sulfoxide (B87167) or sulfone, providing a mechanism to further tune the material's properties. The functionalized surfaces derived from this compound could find applications in areas such as chemical sensors, where the sulfur atom could selectively interact with heavy metal ions.

Chemoinformatics and Machine Learning for Property Prediction and Lead Optimization

As the synthesis and testing of new compounds can be time-consuming and expensive, chemoinformatics and machine learning are becoming indispensable tools in chemical research. researchgate.netnih.gov For this compound and its derivatives, computational models can be developed to predict a wide range of properties, including their reactivity, toxicity, and potential biological activities. researchgate.net

By creating a virtual library of related scaffolds, machine learning algorithms can be trained on existing data for other substituted phenols to predict the properties of these new compounds. chemrxiv.org This approach can help in prioritizing synthetic targets and in the rational design of molecules with desired characteristics. For instance, quantitative structure-activity relationship (QSAR) models could be employed to guide the optimization of this scaffold for a specific biological target, accelerating the drug discovery process. acs.org

Computational ApproachApplication in ResearchPotential Outcome
Machine LearningPrediction of physicochemical and biological properties. researchgate.netchemrxiv.orgPrioritization of synthetic targets, reduced experimental costs. researchgate.net
QSAR ModelingLead optimization in drug discovery. acs.orgDesign of more potent and selective bioactive compounds.
Molecular DockingElucidation of potential biological targets.Identification of novel therapeutic applications.

Exploration of Unconventional Reactivity and Catalysis

The electronic properties of the phenol ring in this compound are significantly influenced by the presence of both electron-withdrawing (bromo and chloro) and potentially electron-donating (methylsulfanyl and hydroxyl) groups. This unique electronic makeup could lead to unconventional reactivity. For example, the compound could exhibit interesting behavior in electrophilic aromatic substitution reactions, with the directing effects of the substituents leading to unexpected regioselectivity. wikipedia.org

Furthermore, the phenol itself, or its corresponding phenoxide, could act as a ligand for transition metals, forming complexes with novel catalytic activities. acs.org The sulfur atom also provides an additional coordination site, potentially leading to the formation of bidentate or even tridentate ligands. These new catalysts could find applications in a variety of organic transformations, from cross-coupling reactions to asymmetric synthesis.

Interdisciplinary Research Integrating Chemical Biology and Material Science Perspectives

The future of research on this compound lies in the integration of different scientific disciplines. An interdisciplinary approach combining chemical biology and material science could lead to the development of innovative applications. For instance, by attaching this compound to a biomolecule, such as a protein or a nucleic acid, it could be used as a probe to study biological processes. The bromine atom could serve as a heavy-atom label for X-ray crystallography, aiding in the determination of biomolecular structures.

From a material science perspective, the incorporation of this compound into biocompatible polymers could lead to the development of new biomaterials with enhanced properties. For example, a polymer containing this scaffold could be designed to release a bioactive molecule in a controlled manner, or it could be used to create a surface that resists biofilm formation. The synergy between chemical biology and material science will be crucial in unlocking the full potential of this and other novel chemical entities.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 5-Bromo-2-chloro-3-(methylsulfanyl)phenol, and how should data be interpreted?

  • Methodological Answer : Employ a combination of ¹H/¹³C NMR to identify aromatic protons and substituent effects (e.g., deshielding due to halogens and methylsulfanyl groups). IR spectroscopy can confirm phenolic -OH stretching (~3300 cm⁻¹) and C-S bonds (~600–700 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peaks). Cross-reference with analogous compounds, such as bromo-chloro-phenol derivatives, to validate assignments .

Q. How can the purity of this compound be assessed after synthesis?

  • Methodological Answer : Use HPLC with a reverse-phase C18 column and UV detection (λ ≈ 254 nm) to quantify purity. Common impurities include dehalogenated byproducts or oxidation of the methylsulfanyl group. GC-MS is suitable for volatile derivatives; pre-column derivatization (e.g., silylation) may enhance detectability. Compare retention times with standards from reagent catalogs, ensuring >95% purity thresholds as per synthesis protocols .

Q. What synthetic routes are typically employed to introduce the methylsulfanyl group into halogenated phenolic systems?

  • Methodological Answer : The methylsulfanyl group can be introduced via nucleophilic substitution using NaSMe or (CH₃)₂S₂ in polar aprotic solvents (e.g., DMF) under inert atmospheres. Alternatively, Ullmann-type coupling with CuI catalysis may facilitate C-S bond formation. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography .

Advanced Questions

Q. How can conflicting data between spectroscopic and crystallographic analyses of molecular conformation be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Use SHELXL refinement (with Hirshfeld atom refinement for accurate H-atom positioning) to validate crystallographic data . Compare NMR-derived dihedral angles (via NOESY or DFT calculations) with X-ray torsion angles. For example, steric interactions in the crystal lattice (e.g., Br···O contacts ) may distort conformations relative to solution states.

Q. What experimental design considerations are critical for crystallizing this compound for X-ray diffraction?

  • Methodological Answer : Optimize crystallization via slow vapor diffusion using mixed solvents (e.g., CHCl₃/hexane) to enhance lattice stability. Halogen bonding (Br/Cl) and hydrogen bonding (-OH) often drive packing motifs. Use ORTEP-3 for thermal ellipsoid visualization and SHELX for structure solution, referencing triclinic systems (e.g., P1 space group with a ≈ 7.3 Å, b ≈ 10.3 Å ). Monitor for twinning using PLATON or ROTAX .

Q. How does the methylsulfanyl group influence the compound’s reactivity under oxidative or nucleophilic conditions?

  • Methodological Answer : The -SMe group is susceptible to oxidation (e.g., with H₂O₂ or mCPBA, forming sulfoxide/sulfone derivatives) and nucleophilic displacement (e.g., with amines or alkoxides). Design kinetic studies (via ¹H NMR or LC-MS) to track reaction pathways. Compare with analogs like 3-(methylsulfanyl)benzofurans, where steric hindrance from adjacent halogens modulates reactivity .

Q. What strategies mitigate challenges in regioselective functionalization of the phenol ring?

  • Methodological Answer : Leverage directed ortho-metalation (DoM) using LiTMP or BF₃·Et₂O to direct substituents to specific positions. For example, the methylsulfanyl group can act as a directing meta-substituent, while halogens block competing sites. Validate regiochemistry via NOE correlations in NMR or X-ray analysis of intermediates .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting point data across literature sources?

  • Methodological Answer : Variations may stem from polymorphism or impurities. Perform DSC (Differential Scanning Calorimetry) to identify phase transitions and compare with published values (e.g., 42–44°C for similar fluorophenols ). Recrystallize from multiple solvents (e.g., ethanol vs. acetone) and characterize each polymorph via PXRD .

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